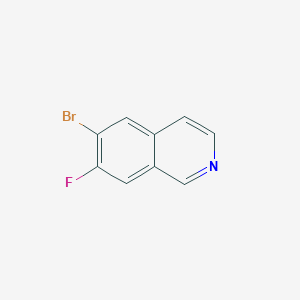

6-Bromo-7-fluoroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHPXAKLMRODLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258833-80-5 | |

| Record name | 6-bromo-7-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

An In-depth Technical Guide to the Synthesis of 6-Bromo-7-fluoroisoquinoline

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The strategic incorporation of both bromine and fluorine atoms onto the isoquinoline core offers unique opportunities to modulate physicochemical and pharmacokinetic properties, such as metabolic stability and target binding affinity.[1][2] This document details a robust synthetic pathway, elucidates the underlying chemical principles, and provides actionable protocols grounded in established literature.

The isoquinoline core is a privileged structure in numerous biologically active compounds.[3][4] Several classical methods exist for its construction, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[5][6] For the synthesis of this compound, a retrosynthetic analysis points towards the Pomeranz-Fritsch reaction as a highly efficient and direct route. This pathway disconnects the target molecule into two key, readily accessible starting materials: a substituted benzaldehyde and an aminoacetaldehyde acetal.

The selection of the Pomeranz-Fritsch pathway is predicated on its ability to directly yield the aromatic isoquinoline ring system from a benzaldehyde precursor, which avoids the additional oxidation step often required in the Bischler-Napieralski synthesis of isoquinolines from dihydroisoquinoline intermediates.[3][7]

Caption: Retrosynthetic approach for this compound.

Synthesis of Starting Material: 3-Bromo-4-fluorobenzaldehyde

The cornerstone of this synthesis is 3-Bromo-4-fluorobenzaldehyde. While commercially available, its preparation from the less expensive 4-fluorobenzaldehyde is a straightforward electrophilic aromatic substitution.

Protocol Rationale: The bromination of 4-fluorobenzaldehyde is directed by the fluorine and aldehyde substituents. The fluorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. The position ortho to the fluorine and meta to the aldehyde is C3, making it the primary site for bromination. The reaction typically employs bromine in the presence of a Lewis acid catalyst like aluminum trichloride or iron(III) bromide to polarize the Br-Br bond, generating a potent electrophile.[8] Alternatively, methods using oleum and iodine as a catalyst have also been reported.[9][10]

Experimental Protocol: Bromination of 4-fluorobenzaldehyde

A representative procedure involves the dropwise addition of bromine to a solution of 4-fluorobenzaldehyde in a suitable solvent with a catalyst.[8][9]

-

Reaction Setup: To a cooled (0 °C) suspension of a Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.5 eq.) in a dry solvent (e.g., dichloromethane), add 4-fluorobenzaldehyde (1.0 eq.).

-

Bromine Addition: Add liquid bromine (1.1 eq.) dropwise to the stirred suspension, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the catalyst. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with a saturated sodium metabisulfite solution (to remove excess bromine), water, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-Bromo-4-fluorobenzaldehyde as an oil.[8]

Core Synthesis via the Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction proceeds in two key stages: the formation of a benzalaminoacetal (Schiff base) followed by an acid-catalyzed intramolecular cyclization.[6][11]

Step 1: Formation of N-(3-Bromo-4-fluorobenzylidene)-2,2-diethoxyethanamine

This step involves the condensation of 3-Bromo-4-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal. The reaction is typically driven to completion by the azeotropic removal of water.

Mechanism Insight: The reaction is a classic imine formation. The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, facilitated by heating with a Dean-Stark apparatus, yields the stable Schiff base intermediate.[6]

Caption: Formation of the Schiff base intermediate.

Experimental Protocol: Schiff Base Formation

-

Reaction Setup: Combine 3-Bromo-4-fluorobenzaldehyde (1.0 eq.) and aminoacetaldehyde diethyl acetal (1.0-1.1 eq.) in toluene.

-

Azeotropic Distillation: Fit the reaction flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux for 12 hours or until no more water is collected.[12]

-

Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove the toluene. The resulting crude N-(3-Bromo-4-fluorobenzylidene)-2,2-diethoxyethanamine is typically a viscous oil and can be used in the next step without further purification.

Step 2: Cyclization to this compound

This is the critical ring-forming step where the benzalaminoacetal is treated with a strong acid to induce intramolecular electrophilic aromatic substitution.

Mechanism Insight: The strong acid (e.g., concentrated H₂SO₄ or polyphosphoric acid) first protonates and eliminates the ethoxy groups, generating a highly reactive electrophilic species. The electron-rich aromatic ring then attacks this electrophile intramolecularly. The position of cyclization is directed by the activating fluorine atom and the deactivating bromine atom. The attack occurs para to the activating fluorine atom, leading to the desired isoquinoline core. A final dehydration/aromatization step yields the stable this compound product.[6][7]

Experimental Protocol: Acid-Catalyzed Cyclization

-

Reaction Setup: Add the crude benzalaminoacetal from the previous step slowly to a stirred, cooled (0 °C) dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Heating: After the addition, allow the mixture to warm to room temperature and then heat to the required temperature (e.g., 80-120 °C) for several hours. The optimal temperature and time depend on the acid used and should be monitored by TLC.

-

Work-up: Cool the reaction mixture and carefully pour it onto a large volume of crushed ice.

-

Neutralization: Slowly basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) while cooling in an ice bath until the pH is approximately 8-9.

-

Extraction and Purification: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to afford pure this compound.[11]

Alternative Synthetic Strategy: The Bischler-Napieralski Reaction

An alternative, albeit more lengthy, route is the Bischler-Napieralski synthesis.[13][14] This method is particularly useful if the corresponding β-phenylethylamine is more accessible than the benzaldehyde.

-

Amide Formation: The synthesis would begin with the acylation of 2-(3-bromo-4-fluorophenyl)ethanamine with an acylating agent (e.g., acetyl chloride) to form the corresponding N-acetyl-β-phenylethylamide.

-

Cyclodehydration: This amide is then treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or P₂O₅, which promotes an intramolecular electrophilic cyclization to form 1-methyl-6-bromo-7-fluoro-3,4-dihydroisoquinoline.[14][15]

-

Aromatization: The resulting dihydroisoquinoline intermediate must be dehydrogenated (oxidized) to yield the final aromatic isoquinoline. This is commonly achieved by heating with a catalyst such as palladium on carbon (Pd/C).[5][16]

Caption: Workflow for the Bischler-Napieralski alternative route.

Summary of Reaction Parameters and Expected Characterization

The following table summarizes the key parameters for the proposed Pomeranz-Fritsch synthesis. Yields are hypothetical and based on literature for analogous transformations.

| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1. Schiff Base Formation | 3-Bromo-4-fluorobenzaldehyde, Aminoacetaldehyde diethyl acetal | Toluene | Reflux (~110 °C) | 12 h | >90% (crude) |

| 2. Cyclization | Benzalaminoacetal, Conc. H₂SO₄ or PPA | None | 80-120 °C | 2-6 h | 30-60% |

Expected Analytical Data for this compound (C₉H₅BrFN) :

-

Molecular Weight: 226.05 g/mol .[17]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The chemical shifts will be influenced by the electronegative F and Br atoms and the nitrogen in the isoquinoline ring.[18]

-

¹³C NMR: The carbon spectrum will show nine distinct signals for the aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion peak [M]+ and [M+2]+ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.[19]

Conclusion

The Pomeranz-Fritsch reaction provides a direct and effective method for the synthesis of this compound from 3-Bromo-4-fluorobenzaldehyde. The protocol outlined in this guide is based on well-established chemical principles and offers a solid foundation for laboratory execution. Careful control of reaction conditions, particularly during the acid-catalyzed cyclization and subsequent work-up, is crucial for achieving optimal yields and purity. The alternative Bischler-Napieralski route offers strategic flexibility depending on starting material availability. This guide serves as a practical resource for chemists engaged in the synthesis of novel heterocyclic entities for drug discovery and development.

References

-

Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Available at: [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

-

Wikipedia contributors. (n.d.). Pomeranz–Fritsch reaction. Wikipedia. Available at: [Link]

-

Química Orgánica. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Available at: [Link]

-

Wikipedia contributors. (n.d.). Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]

- Thieme. (2008). Product Class 5: Isoquinolines. Science of Synthesis.

-

ChemBK. (n.d.). This compound - Physico-chemical Properties. Available at: [Link]

- MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(11), 280.

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Available at: [Link]

-

Wikipedia contributors. (n.d.). Isoquinoline. Wikipedia. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C9H5BrFN). Available at: [Link]

- Yoo, H. W., Lee, J. W., & Suh, M. E. (1989). Cyclization Reaction of 2(2",2"-diethoxy ethyl)Aminobenzamide derivatives (II). Yakhak Hoeji, 33(4), 246-252.

- Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.

- Mairinger, S., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine PET for clinical applications: development of a robust radiosynthesis and non-clinical safety assessment. EJNMMI Radiopharmacy and Chemistry, 9(1), 34.

-

Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

- Suh, M. E., & Lee, J. W. (1988). Cyclization Reaction of 2(2',2'-Diethoxyethyl) Aminobenzamide. Yakhak Hoeji, 32(3), 159-164.

-

Patsnap. (n.d.). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Eureka. Available at: [Link]

- Google Patents. (n.d.). Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.

- Google Patents. (n.d.). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

ChemBK. (n.d.). Isoquinoline, 6-broMo-7-fluoro-. Available at: [Link]

-

Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Available at: [Link]

- Google Patents. (n.d.). Method for preparing 7-bromoisoquinoline.

- Google Patents. (n.d.). Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

- Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 7.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803.

- MDPI. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Molecules, 26(23), 7244.

-

ResearchGate. (n.d.). The role of fluorine in medicinal chemistry. Available at: [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]

- 9. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 14. Bischler-Napieralski Reaction [organic-chemistry.org]

- 15. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. chembk.com [chembk.com]

- 18. Isoquinoline, 6-broMo-7-fluoro-(1258833-80-5) 1H NMR spectrum [chemicalbook.com]

- 19. benchchem.com [benchchem.com]

Characterization of 6-Bromo-7-fluoroisoquinoline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the analytical characterization of 6-Bromo-7-fluoroisoquinoline, a key intermediate in medicinal chemistry and drug development. This document is designed for researchers, scientists, and professionals in the field, offering a detailed exploration of the methodologies and interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Introduction

This compound is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. The precise arrangement of its substituents—a bromine atom at the 6-position and a fluorine atom at the 7-position of the isoquinoline core—imparts unique physicochemical properties that are of interest in drug design. Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and for understanding its structure-activity relationships. This guide provides a detailed protocol and in-depth analysis of the data obtained from ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as mass spectrometry, to ensure the unequivocal identification and purity assessment of this compound.

Molecular Structure and Key Analytical Features

The structure of this compound presents a distinct set of analytical challenges and opportunities. The isoquinoline core provides a rigid scaffold, while the bromo and fluoro substituents introduce specific isotopic and nuclear spin properties that are leveraged in its characterization.

Caption: Experimental workflow for NMR analysis.

II. Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). [1]2. Ionization: Electron Ionization (EI) is a common method for this type of molecule, as it provides detailed fragmentation patterns. [1]Electrospray Ionization (ESI) can also be used to observe the protonated molecule.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF). [1]

Mass Spectrum Data and Interpretation

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. [2]This results in a pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 225/227 | Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine. |

| [M-HCN]⁺ | 198/200 | Loss of hydrogen cyanide from the isoquinoline ring. |

| [M-Br]⁺ | 146 | Loss of the bromine atom. |

| [M-Br-HCN]⁺ | 119 | Subsequent loss of HCN after the loss of bromine. |

Note: The m/z values correspond to the major isotopes.

Interpretation:

The presence of the M⁺ and M+2 peaks with nearly equal intensity is a definitive indicator of a monobrominated compound. The fragmentation pattern, including the loss of HCN, is characteristic of the isoquinoline ring system.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The comprehensive characterization of this compound is achieved through the synergistic application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry. The detailed protocols and interpretive guidance provided in this document serve as a robust framework for researchers to confidently verify the structure and purity of this important synthetic intermediate. Adherence to these analytical principles ensures the reliability of data and contributes to the overall success of research and development endeavors in medicinal chemistry.

References

-

PubChem. This compound. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

Sources

A Guide to the Spectroscopic Characterization of 6-Bromo-7-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-7-fluoroisoquinoline is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise substitution pattern of bromine and fluorine on the isoquinoline core imparts unique physicochemical properties that can influence its biological activity and reactivity. Accurate structural elucidation and purity assessment are paramount for any research or development involving this molecule. This technical guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This guide is structured to provide not only the expected data but also the underlying principles and rationale for the experimental choices, reflecting the thought process of a senior application scientist. While experimental spectra for this compound are not widely available in the public domain, this guide will utilize data from the closely related compound, 6-bromoquinoline, to illustrate the principles of spectral interpretation, alongside predicted data for the title compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a molecule like this compound, ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the substitution pattern on the isoquinoline ring.

A. Experimental Protocol: ¹H and ¹³C NMR

The acquisition of high-quality NMR spectra is crucial for unambiguous structural assignment. The following protocol outlines the key steps and the reasoning behind them for a compound like this compound.

1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1] A higher concentration is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%).

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.[1] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility in CDCl₃ is an issue.

-

Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. The solution is then transferred to a standard 5 mm NMR tube.[1]

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard to provide a reference signal at 0.00 ppm. However, modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

2. Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for complex aromatic systems.[1]

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence is typically used.

-

Spectral Width: A spectral width of 12-15 ppm is usually sufficient to cover the chemical shifts of all protons in the molecule.[1]

-

Number of Scans: 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio for a sample of this concentration.[1]

-

Relaxation Delay (D1): A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, which is crucial for accurate integration and quantification.[1]

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width: A wider spectral width of approximately 200-220 ppm is necessary to encompass the larger range of ¹³C chemical shifts.[1]

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required to compensate for the low natural abundance of ¹³C.[1]

-

B. Predicted and Comparative Spectroscopic Data

¹H NMR Spectral Data (Comparative)

The following table presents the ¹H NMR data for 6-bromoquinoline. For this compound, one would expect to see five signals in the aromatic region. The presence of the fluorine atom would introduce additional complexity due to H-F coupling.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-2 | ~8.90 | dd | J = 4.2, 1.7 |

| H-3 | ~7.41 | dd | J = 8.3, 4.2 |

| H-4 | ~8.15 | dd | J = 8.3, 1.7 |

| H-5 | ~8.08 | d | J = 9.0 |

| H-7 | ~7.72 | dd | J = 9.0, 2.2 |

| H-8 | ~8.00 | d | J = 2.2 |

| Note: The chemical shifts and coupling constants are approximate values for 6-bromoquinoline and may vary slightly depending on experimental conditions.[1] |

¹³C NMR Spectral Data (Comparative)

The proton-decoupled ¹³C NMR spectrum of 6-bromoquinoline shows nine distinct signals for the nine carbon atoms. For this compound, one would also expect nine signals, with the chemical shifts of the carbons near the fluorine atom being significantly affected.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-2 | ~151.2 |

| C-3 | ~121.8 |

| C-4 | ~136.0 |

| C-4a | ~147.9 |

| C-5 | ~130.3 |

| C-6 | ~120.7 |

| C-7 | ~132.8 |

| C-8 | ~129.0 |

| C-8a | ~128.5 |

| Note: The chemical shifts are approximate values for 6-bromoquinoline and may vary slightly depending on experimental conditions.[1] |

II. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

A. Experimental Protocol: Mass Spectrometry

1. Sample Introduction and Ionization

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice depends on the volatility and thermal stability of the compound.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds, leading to the formation of a molecular ion and characteristic fragment ions.[2] For less volatile or thermally sensitive compounds, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

2. Mass Analysis and Detection

-

Mass Analyzer: The generated ions are separated based on their m/z ratio by a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Detection: A detector records the abundance of each ion, resulting in a mass spectrum.

Sources

A Technical Guide to 6-Bromo-7-fluoroisoquinoline: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 6-Bromo-7-fluoroisoquinoline is a halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique substitution pattern on the isoquinoline core suggests its potential as a key building block in the synthesis of complex molecular architectures for drug development. This guide provides a comprehensive overview of its physicochemical properties, molecular structure, plausible synthetic approaches, and spectroscopic characterization. Furthermore, it explores the compound's emerging role in medicinal chemistry, particularly in the design of targeted enzyme inhibitors for diseases such as Parkinson's and cancer.

Introduction: The Significance of the Isoquinoline Scaffold

Isoquinoline and its derivatives are a major class of nitrogen-containing heterocyclic compounds. They form the core structure of numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1] The introduction of halogen atoms, such as bromine and fluorine, into the isoquinoline scaffold can significantly alter its physicochemical and biological properties.[1] Fluorine, in particular, is known to enhance metabolic stability, binding affinity to target proteins, and membrane permeability. This compound combines the rigid isoquinoline framework with the strategic placement of two different halogens, making it a promising, yet relatively unexplored, scaffold for medicinal chemistry.

Physicochemical Properties

This compound is typically a light yellow to brown solid at room temperature.[2] Its key identifying information and predicted physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1258833-80-5 | [2][3] |

| Molecular Formula | C₉H₅BrFN | [3][4] |

| Molecular Weight | 226.05 g/mol | [2][3] |

| Predicted Boiling Point | 311.8 ± 22.0 °C | [2][3] |

| Predicted Density | 1.647 ± 0.06 g/cm³ | [2][3] |

| Predicted pKa | 4.25 ± 0.10 | [3] |

| Appearance | Light yellow to brown solid | [2] |

| Storage Conditions | Sealed in a dry place at room temperature | [2][3] |

Molecular Structure

The molecular structure of this compound consists of a fused benzene and pyridine ring, forming the isoquinoline core. A bromine atom is substituted at the 6-position and a fluorine atom at the 7-position of the bicyclic system.

Caption: Molecular structure of this compound.

Synthesis and Reaction Pathways

A potential synthetic workflow could involve:

-

Starting Material Selection: A suitably substituted bromo-fluoro-aniline derivative would be the logical starting point.

-

Cyclization: Reaction with reagents like Meldrum's acid and triethyl orthoformate, followed by thermal cyclization, is a common method to form the quinolone ring system.[5][7]

-

Functional Group Interconversion: Subsequent chemical modifications, such as chlorination followed by substitution, can be employed to achieve the final isoquinoline structure.[5]

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Characterization

The structural identity and purity of this compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system.[8] The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of the compound.[9] A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.[4][9]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands corresponding to the C-H, C=C, and C=N stretching vibrations of the aromatic isoquinoline core, as well as C-Br and C-F stretching vibrations.

Caption: General workflow for spectroscopic analysis.

Applications in Research and Drug Development

The true potential of this compound lies in its application as a versatile building block in medicinal chemistry. The bromine and fluorine atoms not only influence the electronic properties of the isoquinoline ring but also provide handles for further synthetic modifications, such as cross-coupling reactions.

A key area of interest is the development of enzyme inhibitors. Closely related isoquinoline derivatives have been identified as potent inhibitors of:

-

Leucine-Rich Repeat Kinase 2 (LRRK2): A significant therapeutic target for Parkinson's disease.[10]

-

Ubiquitin-Specific Protease 7 (USP7): A cysteine protease that is overexpressed in several types of cancer, making it a promising target in oncology.[10]

The 6-bromo substituent is particularly valuable as it allows for regioselective cross-coupling reactions, enabling the rapid diversification of the molecular structure to explore structure-activity relationships (SAR) and optimize potency and selectivity for a given biological target.[10]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is intended for research use only.[10] Standard laboratory practices should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[11]

Conclusion

This compound is a valuable heterocyclic compound with significant potential for application in drug discovery and development. Its unique structural features make it an attractive starting point for the synthesis of novel bioactive molecules. The insights from related isoquinoline compounds suggest that derivatives of this compound could be promising candidates for the development of new therapies for neurodegenerative diseases and cancer. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its therapeutic potential.

References

-

ChemBK. This compound. [Link]

-

PubChemLite. This compound (C9H5BrFN). [Link]

-

PubChemLite. 6-bromo-7-fluoroquinoline (C9H5BrFN). [Link]

-

Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Scribd. Synthesis of 6-Bromoquinoline. [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... [Link]

-

ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

PubChem. 6-Bromo-5,7-difluoroquinoline | C9H4BrF2N | CID 45108354. [Link]

-

Organic Syntheses Procedure. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]

-

PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]

-

National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

-

ResearchGate. (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Isoquinoline, 6-broMo-7-fluoro- | 1258833-80-5 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - this compound (C9H5BrFN) [pubchemlite.lcsb.uni.lu]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Isoquinoline, 6-broMo-7-fluoro-(1258833-80-5) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 6-Bromo-7-fluoroisoquinolin-3-amine | Benchchem [benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Solubility and Stability of 6-Bromo-7-fluoroisoquinoline

This guide provides a comprehensive technical overview of the solubility and stability of 6-Bromo-7-fluoroisoquinoline, a critical heterocyclic building block in medicinal chemistry and materials science. Recognizing the scarcity of publicly available data for this specific molecule, this document synthesizes foundational chemical principles with field-proven experimental methodologies. It is designed to empower researchers, scientists, and drug development professionals to confidently handle, analyze, and formulate with this compound by providing the necessary theoretical grounding and practical, step-by-step protocols for in-house characterization.

Introduction to this compound

This compound is a halogenated derivative of isoquinoline.[1][2] Its structure, featuring a bromine and a fluorine atom on the isoquinoline core, imparts unique electronic properties and steric influences. Halogen substituents are known to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity, making this compound a valuable intermediate in the synthesis of novel pharmaceutical agents and functional organic materials. The precise location of the halogen atoms can significantly influence the molecule's reactivity and intermolecular interactions, underscoring the importance of understanding its fundamental properties like solubility and stability for any application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, gathered from various chemical suppliers and databases, is presented in Table 1. It is important to note that some of these properties are predicted via computational models and await experimental verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1258833-80-5 | [1][3][4] |

| Molecular Formula | C₉H₅BrFN | [1][2][5] |

| Molecular Weight | 226.05 g/mol | [1][6] |

| Appearance | Solid (form may vary) | [7] |

| Predicted Boiling Point | 311.8 ± 22.0 °C | [2] |

| Predicted Density | 1.647 ± 0.06 g/cm³ | [1][2] |

| Storage Conditions | Sealed in a dry place at room temperature. | [6][8] |

Solubility in Organic Solvents

3.1. Theoretical Considerations and Qualitative Assessment

Quantitative solubility data for this compound in common organic solvents is not extensively reported in peer-reviewed literature. However, based on its chemical structure—a rigid, aromatic heterocyclic core with halogen substituents—we can infer its likely solubility profile. The isoquinoline nitrogen provides a site for hydrogen bonding, while the overall structure is largely nonpolar. This suggests that the compound will exhibit limited solubility in aqueous media and greater solubility in organic solvents.

By analogy to structurally related compounds like 6-bromoquinoline, which is reported to be soluble in polar aprotic solvents such as acetone, acetonitrile, dichloromethane, and ethyl acetate, it is highly probable that this compound shares a similar solubility profile.[9] The fluorine substituent may slightly alter this profile, but the general trend of solubility in common organic synthesis and chromatography solvents is expected to hold.

3.2. Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain reliable and reproducible quantitative solubility data, the isothermal shake-flask method is the gold standard. This protocol provides a robust framework for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Tetrahydrofuran, Dimethyl Sulfoxide)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to 25 °C. Allow the samples to shake for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility.

Data Presentation: The determined solubility should be recorded in a structured format, as shown in the template below (Table 2).

Table 2: Template for Experimental Solubility Data of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Acetonitrile | ||

| Dichloromethane | ||

| Ethyl Acetate | ||

| Tetrahydrofuran (THF) | ||

| Dimethyl Sulfoxide (DMSO) |

3.3. Workflow for Solubility Determination

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Stability Profile

The chemical stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses or as a final product. Stability studies are designed to understand how the compound behaves under various environmental conditions.

4.1. Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, halogenated aromatic heterocycles can be susceptible to several degradation mechanisms:

-

Photodegradation: Aromatic systems can absorb UV light, leading to photochemical reactions. Halogen-carbon bonds can sometimes undergo homolytic cleavage upon exposure to light.

-

Hydrolysis: Although generally stable, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to the hydrolysis of the halogen substituents, though this is less likely for aryl halides compared to alkyl halides.

-

Oxidation: Exposure to oxidative conditions could potentially lead to the formation of N-oxides or other oxidation products.

4.2. Experimental Protocol for a Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradants and developing a stability-indicating analytical method. This typically involves subjecting the compound to harsh conditions and analyzing the resulting mixture.

Objective: To identify potential degradation products of this compound and to develop a stability-indicating HPLC method capable of separating the parent compound from its degradants.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A photostability chamber or a UV lamp

-

A laboratory oven

-

HPLC system with a photodiode array (PDA) or UV detector

-

Mass spectrometer (LC-MS) for peak identification (recommended)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80 °C for a specified time (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80 °C for a specified time.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

-

Thermal Stress: Store a solid sample of the compound in an oven at a high temperature (e.g., 105 °C) for a specified period. Also, heat a solution of the compound.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

Before analysis, neutralize the acidic and basic samples.

-

Analyze all stressed samples, along with an unstressed control sample, by HPLC.

-

The HPLC method should be developed to achieve baseline separation between the main peak (this compound) and any new peaks that appear (degradants). A gradient elution method is often required.

-

A PDA detector is highly recommended as it can help in assessing peak purity and provides UV spectra of the degradants, which can aid in their identification.

-

-

Data Evaluation:

-

Determine the percentage of degradation in each stress condition.

-

If available, use LC-MS to obtain the mass of the degradation products to help elucidate their structures.

-

4.3. Workflow for Stability Study

The following diagram outlines the workflow for conducting a forced degradation study and developing a stability-indicating method.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. By leveraging knowledge of similar chemical structures and employing standardized experimental protocols such as the shake-flask method for solubility and forced degradation studies for stability, researchers can generate the critical data needed for successful research and development. The methodologies outlined herein are designed to ensure scientific integrity and provide the reliable, reproducible data essential for advancing projects in drug discovery and materials science.

References

-

This compound - ChemBK. ChemBK. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

- CN102875465A - Method for preparing 7-bromoisoquinoline.

-

This compound (C9H5BrFN). PubChemLite. [Link]

-

Isoquinoline, 6-broMo-7-fluoro-. ChemBK. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Isoquinoline, 6-broMo-7-fluoro- [chembk.com]

- 3. Isoquinoline, 6-broMo-7-fluoro- | 1258833-80-5 [m.chemicalbook.com]

- 4. Isoquinoline, 6-broMo-7-fluoro- CAS#: 1258833-80-5 [m.chemicalbook.com]

- 5. PubChemLite - this compound (C9H5BrFN) [pubchemlite.lcsb.uni.lu]

- 6. 1258833-80-5|this compound|BLD Pharm [bldpharm.com]

- 7. 6-Bromo-7-fluoroquinoline | 127827-52-5 [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Fundamental Reactions of the Isoquinoline Core

The isoquinoline motif is a cornerstone in medicinal chemistry and materials science, embedded in a vast array of pharmaceuticals, natural products, and functional materials. Its inherent reactivity, governed by the fusion of a pyridine and a benzene ring, presents a rich landscape for synthetic exploration. This guide provides a detailed examination of the fundamental reactions of the isoquinoline core, emphasizing the mechanistic rationale behind experimental choices to empower researchers in their synthetic endeavors.

The Electronic Character of Isoquinoline: A Foundation for Reactivity

The reactivity of isoquinoline is a tale of two rings. The pyridine ring, with its electronegative nitrogen atom, is electron-deficient, rendering it susceptible to nucleophilic attack, particularly at the C1 and C3 positions. In contrast, the fused benzene ring retains its aromatic character and is comparatively electron-rich, making it the primary site for electrophilic substitution. This electronic dichotomy is the key to understanding and predicting the regioselectivity of isoquinoline's reactions. The lone pair of electrons on the nitrogen atom also imparts basic properties to the molecule[1].

Electrophilic Aromatic Substitution: Functionalizing the Carbocyclic Ring

Electrophilic aromatic substitution (EAS) on the isoquinoline scaffold predominantly occurs on the benzene ring, with a preference for the C5 and C8 positions[2][3][4][5][6]. Under acidic conditions typical for EAS, the nitrogen atom is protonated, further deactivating the heterocyclic ring towards electrophilic attack.

Nitration

The introduction of a nitro group is a common strategy to introduce a versatile handle for further transformations. Nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline[7].

-

Causality of Experimental Choice: The use of concentrated nitric and sulfuric acids at low temperatures generates the highly reactive nitronium ion (NO2+). The acidic medium protonates the isoquinoline nitrogen, directing the electrophile to the carbocyclic ring. The stability of the cationic intermediate formed during the reaction favors substitution at the C5 and C8 positions[2].

Table 1: Regioselectivity of Isoquinoline Nitration

| Product | Approximate Yield |

| 5-Nitroisoquinoline | ~52% |

| 8-Nitroisoquinoline | ~48% |

Experimental Protocol: Nitration of Isoquinoline [7]

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated nitric acid and sulfuric acid to 0 °C.

-

Addition of Isoquinoline: Slowly add isoquinoline to the cooled acid mixture while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to proceed at the controlled temperature for a specified time.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the nitroisoquinoline products.

-

Isolation: Collect the solid products by filtration, wash with water, and dry. The isomers can be separated by chromatography.

Halogenation

Halogenation of isoquinoline also favors the C5 and C8 positions. However, recent methods have been developed for direct C4 halogenation through a dearomatization-rearomatization strategy[8][9].

-

Expert Insight: While traditional halogenation often leads to mixtures, the use of N-halosuccinimides (NCS, NBS, NIS) can offer milder conditions. For C4-halogenation, a one-pot sequence involving Boc2O-mediated dearomatization followed by electrophilic halogenation and acid-promoted rearomatization has proven effective[8][9].

Nucleophilic Substitution: Targeting the Heterocyclic Ring

The electron-deficient nature of the pyridine ring makes it a prime target for nucleophilic attack, with the C1 position being the most reactive[3][4][5][6][10][11][12].

Chichibabin Reaction: Direct Amination

The Chichibabin reaction is a classic method for the direct amination of nitrogen-containing heterocycles. It involves the reaction of isoquinoline with sodium amide (NaNH2) to yield 1-aminoisoquinoline[10][12][13][14][15][16].

-

Mechanism Deep Dive: The reaction proceeds through the addition of the amide anion to the C1 position, forming a Meisenheimer-like intermediate. Aromatization is restored by the elimination of a hydride ion, which then reacts with a proton source[13].

Diagram 1: Chichibabin Reaction Mechanism

Caption: The addition-elimination mechanism of the Chichibabin reaction on isoquinoline.

Experimental Protocol: Synthesis of 1-Aminoisoquinoline [10]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add dry toluene.

-

Reagents: Add isoquinoline followed by powdered sodium amide.

-

Reaction: Heat the mixture to reflux with vigorous stirring for several hours.

-

Quenching: After cooling, carefully quench the reaction with water.

-

Extraction and Isolation: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the product.

Reissert Reaction: Versatile C1-Functionalization

The Reissert reaction is a powerful two-step method for the functionalization of the C1 position of isoquinoline. It involves the formation of a Reissert compound, which can then undergo various transformations[12][17][18][19].

-

Trustworthiness of the Protocol: The initial formation of the Reissert compound by reacting isoquinoline with an acyl chloride and a cyanide source is a critical step. The resulting N-acyl-1-cyano-1,2-dihydroisoquinoline is a stable intermediate that can be isolated and subsequently used.

Diagram 2: General Scheme of the Reissert Reaction

Caption: The multi-step sequence of the Reissert reaction for C1 functionalization.

Oxidation and Reduction: Modifying the Aromatic System

Oxidation

Oxidation of isoquinoline with peroxy acids typically leads to the formation of isoquinoline N-oxide[4][20][21][22][23]. This transformation alters the electronic properties of the ring system, making it more susceptible to certain nucleophilic and electrophilic attacks.

-

Expert Insight: The N-oxide can be a useful intermediate. For example, it can facilitate nucleophilic halogenation at the C2 position[24].

Reduction

The pyridine ring of isoquinoline can be selectively reduced to afford 1,2,3,4-tetrahydroisoquinoline (THIQ), a prevalent scaffold in many biologically active compounds[25][26][27][28][29][30].

-

Causality of Experimental Choice: Catalytic hydrogenation using catalysts like platinum or palladium is a common method. The choice of solvent and pressure can influence the reaction's efficiency. Alternatively, chemical reducing agents like sodium borohydride can also be employed, often leading to dihydroisoquinoline intermediates that can be further reduced[26].

Table 2: Common Methods for the Reduction of Isoquinoline

| Reducing Agent/Catalyst | Product |

| H₂, PtO₂ | 1,2,3,4-Tetrahydroisoquinoline |

| NaBH₄ | 1,2,3,4-Tetrahydroisoquinoline (often after initial dihydroisoquinoline formation) |

| NaBH₃CN, acid | 1,2,3,4-Tetrahydroisoquinoline |

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinoline [26]

-

Reaction Setup: In a hydrogenation apparatus, dissolve isoquinoline in a suitable solvent such as methanol or acetic acid.

-

Catalyst: Add a catalytic amount of platinum oxide (Adam's catalyst).

-

Hydrogenation: Subject the mixture to hydrogen gas at a specified pressure and temperature until the uptake of hydrogen ceases.

-

Work-up: Filter the reaction mixture to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or crystallization of its salt.

Cycloaddition Reactions: Building Molecular Complexity

The isoquinoline ring system can participate in cycloaddition reactions, providing a powerful tool for the rapid construction of complex polycyclic structures. For instance, isoquinolinium ylides can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles[31][32]. Aza-Diels-Alder reactions involving isoquinoline derivatives have also been reported[33].

Conclusion

The fundamental reactions of the isoquinoline core offer a diverse and powerful arsenal for synthetic chemists. A deep understanding of the electronic factors that govern its reactivity is paramount for the strategic design of synthetic routes to novel pharmaceuticals and materials. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers navigating the rich and varied chemistry of this important heterocyclic scaffold.

References

- Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Str

- Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy.

- Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.

- Quinolines and Isoquinolines.

- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu.

- Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF. Slideshare.

- Prepar

- Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org.

- Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in w

- Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. PMC - NIH.

- Synthesis of isoquinolines and isoquinoline N-oxides.

- Reactions of Isoquinoline. YouTube.

- Synthesis of Substituted Isoquinolines by Electrophilic Cyclization of Iminoalkynes. American Chemical Society.

-

Highly Enantioselective Synthesis of[8][9][10]Triazino[5,4-a]isoquinoline Derivatives via (3 + 3) Cycloaddition Reactions of Diazo Compounds and Isoquinolinium Methylides. Organic Letters - ACS Publications.

- Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds.

- Reactivity of Isoquinoline. YouTube.

- Isoquinoline.

- Isoquinoline Synthesis. Organic Chemistry Portal.

- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

- Nucleophilic halogenations of pyridine‐ and isoquinoline‐N‐oxides with...

- Reissert reaction. Wikipedia.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.

- Proposed reaction mechanism for the synthesis of isoquinoline derivatives.

- The Swamping Catalyst Effect. VI.

- Isoquinoline Synthesis - 968 Words. Bartleby.

- Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. ACS Omega.

- Chichibabin reaction of isoquinoline explained. YouTube.

- Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. PMC - PubMed Central.

- Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide.

- Nucleophilic Nitration of Selected Aza-Arom

- Chichibabin reaction. Wikipedia.

- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).

- Isoxazolinoisoquinoline Heterocycles via Solid-Phase Reissert and Suzuki Reactions. The Journal of Organic Chemistry.

- Chichibabin reaction. Grokipedia.

- (PDF) Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in.

- File:Isoquinoline chichibabin reaction.png. Wikimedia Commons.

- Chichibabin reaction mechanism & Application, IIT JEE, UG NEET| IIT JAM, TIFR, UGC CSIR NET. YouTube.

- Why does the nitration of quinoline occur

- Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C - RSC Publishing.

- Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 3. gcwgandhinagar.com [gcwgandhinagar.com]

- 4. uop.edu.pk [uop.edu.pk]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 11. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]

- 12. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 13. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. File:Isoquinoline chichibabin reaction.png - Wikimedia Commons [commons.wikimedia.org]

- 16. youtube.com [youtube.com]

- 17. Reissert reaction - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 20. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Isoquinoline synthesis [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 26. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Isoquinoline Synthesis - 968 Words | Bartleby [bartleby.com]

- 33. pubs.acs.org [pubs.acs.org]

electronic effects of bromine and fluorine on the isoquinoline ring

An In-Depth Technical Guide to the Electronic Effects of Bromine and Fluorine on the Isoquinoline Ring

Foreword: From Scaffold to Superior Modulator

To the dedicated researcher, scientist, and drug development professional, the isoquinoline scaffold is a familiar landscape. It is the backbone of numerous natural alkaloids and a privileged structure in medicinal chemistry, forming the core of therapeutics ranging from antihypertensives to antiviral agents.[1][2] However, the true potential of this scaffold is often unlocked not by its core structure, but by its peripheral modifications. The strategic placement of substituents can profoundly alter the physicochemical and biological properties of the parent molecule.

Among the most powerful tools in the medicinal chemist's arsenal is halogenation. The introduction of fluorine or bromine onto the isoquinoline ring is not a trivial alteration; it is a precision tool for modulating electronic distribution, reactivity, and ultimately, biological function. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how and why these halogens exert their influence. As a Senior Application Scientist, my objective is to illuminate the causality behind these effects, offering not just data, but actionable insights that can guide rational drug design and synthetic strategy.

We will dissect the dualistic electronic nature of fluorine and bromine—their powerful inductive withdrawal versus their subtler resonance donation—and explore how this dichotomy plays out on the unique heteroaromatic system of isoquinoline. This guide is structured to build from fundamental principles to practical application, ensuring that every concept is a self-validating piece of a larger, logical framework.

The Duality of Halogen Electronics: Inductive vs. Resonance Effects

The influence of any substituent on an aromatic ring is governed by the interplay of two primary electronic forces: the inductive effect (-I) and the resonance effect (+R or +M). For halogens, these two effects are in direct opposition, a fundamental conflict that defines their chemical behavior.[3]

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds. Due to their high electronegativity, both fluorine and bromine are potent inductive electron-withdrawing groups.[4] They pull electron density away from the carbon atom to which they are attached. The strength of this effect correlates with electronegativity: F > Cl > Br > I.[3]

-

Resonance Effect (+R): This effect involves the delocalization of lone-pair electrons from the halogen into the pi (π) system of the aromatic ring.[5] This donation of electron density partially counteracts the inductive withdrawal. Because this effect places a negative charge on the ortho and para positions of the ring, it is key to understanding their directing properties in electrophilic substitutions.[5][6]

For halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect.[4] This net withdrawal of electron density deactivates the aromatic ring toward electrophilic attack compared to unsubstituted benzene or isoquinoline. However, the resonance donation, though weaker, is still crucial as it directs incoming electrophiles to the ortho and para positions.[7]

Caption: Dueling electronic effects of halogens on the isoquinoline ring.

Impact on the Physicochemical Properties of Isoquinoline

The introduction of fluorine or bromine directly modulates the fundamental properties of the isoquinoline ring, most notably its basicity.

Modulation of Basicity (pKa)

Isoquinoline is a weak base, with the lone pair on the nitrogen atom (N2) acting as the site of protonation. The pKa of the conjugate acid of isoquinoline is approximately 5.14-5.4.[8][9] The net electron-withdrawing nature of fluorine and bromine substituents on the carbocyclic ring (the benzene portion) decreases the electron density available at the nitrogen. This destabilizes the protonated form (the conjugate acid), making the parent halogenated isoquinoline a weaker base, which corresponds to a lower pKa value.[10]

The magnitude of this effect can be quantified using Hammett substituent constants (σ), which measure the electronic influence of a substituent. A positive σ value indicates an electron-withdrawing group that lowers the pKa.

| Substituent | Hammett Constant (σp)[11] | Hammett Constant (σm)[11] | Predicted Effect on Isoquinoline pKa |

| Fluorine (F) | +0.06 | +0.34 | Decrease |

| Bromine (Br) | +0.23 | +0.39 | Decrease |

Note: The specific pKa change depends on the position of substitution on the isoquinoline ring. The correlation is generally made with σm and σp constants.[10]

Altered Reactivity: A Tale of Two Mechanisms

The electronic perturbations caused by fluorine and bromine dramatically alter the reactivity of the isoquinoline ring in two key reaction classes: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution (EAS)

In isoquinoline, electrophilic substitution preferentially occurs on the more electron-rich carbocyclic (benzene) ring at positions 5 and 8.[12] The heterocyclic (pyridine) ring is deactivated due to the electron-withdrawing nature of the nitrogen atom, especially under the acidic conditions often used for EAS, which protonate the nitrogen.[13]

When a halogen is present on the carbocyclic ring, it further deactivates the entire ring system towards EAS due to its potent inductive effect.[14] Therefore, halogenated isoquinolines will react more slowly than unsubstituted isoquinoline.

Directing Effects: Despite deactivating the ring, the halogen's +R effect directs incoming electrophiles to the positions ortho and para relative to itself. For example, in 5-bromoisoquinoline, nitration would be expected to favor the 8-position (ortho to the bromine and a favored position in the parent system) and the 6-position (ortho to the bromine).[15]

Caption: Regioselectivity in electrophilic substitution of 5-bromoisoquinoline.

Nucleophilic Aromatic Substitution (SNAr)

The script is flipped for SNAr reactions. Here, the aromatic ring is attacked by a nucleophile, and a leaving group (the halogen) is displaced.[16] This reaction is highly favored when the ring is electron-poor. Consequently, the strong electron-withdrawing properties of fluorine and bromine activate the isoquinoline ring for nucleophilic attack.[17]

The standard SNAr mechanism is a two-step addition-elimination process. The rate-determining step is the initial attack by the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18]

Reactivity of Halogens as Leaving Groups: In SNAr, the reactivity order is often F > Cl > Br > I. This is counterintuitive compared to SN1/SN2 reactions where C-I is the weakest bond. The reason is that the C-X bond is not broken in the rate-determining step. Fluorine's superior ability to stabilize the intermediate negative charge through its intense inductive effect makes the initial nucleophilic attack much faster, thus accelerating the overall reaction.[17][18]

Practical Implications in Drug Discovery and Development

The substitution of hydrogen with fluorine or bromine is a cornerstone of modern medicinal chemistry for several strategic reasons:

-

Metabolic Stability: Fluorine, in particular, can be used to block sites of metabolic oxidation. The C-F bond is exceptionally strong and cannot be easily hydroxylated by cytochrome P450 enzymes, which can increase a drug's half-life.[19]

-

Lipophilicity and Permeability: Halogenation increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: A halogen atom can alter the electronic distribution of the isoquinoline ring, thereby modifying its interactions (e.g., hydrogen bonding, π-stacking) with a biological target like an enzyme or receptor.[19] Fluorine can act as a weak hydrogen bond acceptor, while bromine can participate in halogen bonding, a specific non-covalent interaction.

-

Conformational Control: The steric bulk of a halogen can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.

The introduction of fluorine has been shown to potentially enhance cytotoxicity in anticancer applications and improve potency and selectivity for kinase inhibitors.[19]

Experimental Protocols

Trustworthy research relies on robust and reproducible methodologies. The following protocols provide validated starting points for the synthesis and characterization of halogenated isoquinolines.

Synthesis of 5-Bromoisoquinoline via Electrophilic Bromination

This procedure leverages the deactivation of the protonated heterocyclic ring to achieve regioselective bromination on the carbocyclic ring.[13][15]

Workflow Diagram:

Caption: Workflow for the synthesis and validation of 5-bromoisoquinoline.

Step-by-Step Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, slowly add isoquinoline (1.0 eq) to well-stirred, concentrated sulfuric acid (H₂SO₄) at a rate that maintains the internal temperature below 30°C.

-

Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the vigorously stirred solution, ensuring the internal temperature is maintained between -22°C and -26°C.[15] Careful temperature control is critical to suppress the formation of the 8-bromoisoquinoline isomer.[15]

-

Reaction: Stir the suspension for 2 hours at -22°C, then for an additional 3 hours at -18°C.

-

Workup - Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Workup - Neutralization: Place the flask in an ice water bath and slowly basify the solution by adding aqueous sodium hydroxide (NaOH) until the pH is > 10.

-

Workup - Extraction: Extract the aqueous layer multiple times with dichloromethane (CH₂Cl₂). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure 5-bromoisoquinoline.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 3-Fluoroisoquinolines via Intramolecular Cyclization

This method builds the fluorinated isoquinoline ring from an acyclic precursor, offering a different strategic approach.[20]

Step-by-Step Protocol:

-

Precursor Synthesis: Synthesize the starting material, an appropriate o-cyano-β,β-difluorostyrene, according to established literature procedures.

-

Reaction Setup: Dissolve the o-cyano-β,β-difluorostyrene (1.0 eq) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon) and cool to -78°C.

-

Nucleophilic Addition: Slowly add an organolithium reagent (e.g., n-BuLi, 1.1 eq) to the solution. The organolithium will selectively add to the cyano group, generating an intermediate sp² nitrogen anion.[20]

-

Cyclization: Allow the reaction to warm to room temperature. The generated nitrogen anion will undergo an intramolecular nucleophilic substitution, displacing one of the vinylic fluorine atoms to form the isoquinoline ring.[20]

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the crude product by column chromatography.

-

Validation: Confirm the structure of the resulting 3-fluoroisoquinoline derivative by spectroscopic methods (NMR, MS, IR).

Conclusion

Fluorine and bromine are not mere decorations on the isoquinoline scaffold; they are powerful electronic modulators that provide rational, predictable control over the molecule's core properties. Their strong inductive electron withdrawal deactivates the ring to electrophilic attack and lowers the basicity of the nitrogen atom. Conversely, this same property activates the ring for nucleophilic substitution, with fluorine often being a surprisingly excellent leaving group. By understanding the fundamental dichotomy of their inductive and resonance effects, researchers can strategically employ halogenation to fine-tune metabolic stability, target affinity, and cell permeability, thereby accelerating the journey from a simple heterocyclic scaffold to a potent therapeutic agent.

References

-